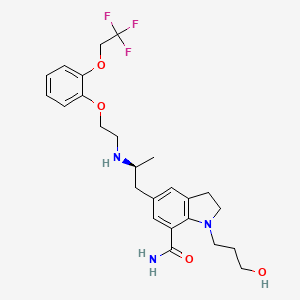

Silodosin S-Isomer

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Silodosin S-Isomer is a stereoisomer of Silodosin, a selective alpha-1 adrenergic receptor antagonist. Silodosin is primarily used for the treatment of benign prostatic hyperplasia, a condition characterized by the enlargement of the prostate gland. The S-Isomer of Silodosin is an optically active compound that plays a crucial role in its pharmacological activity .

Métodos De Preparación

The synthesis of Silodosin S-Isomer involves multiple steps to ensure the production of an optically pure compound. One of the key steps is the stereoselective inversion of the unwanted isomer of the Silodosin key chiral amine intermediate. This is achieved through nucleophilic substitution reactions with azide ion on N,N-ditosylimide derivative and 2,4,6-triphenyl pyridinium cation . Industrial production methods often involve transesterification, oxidation, and etherification reactions to obtain the desired intermediate compounds .

Análisis De Reacciones Químicas

Silodosin S-Isomer undergoes various chemical reactions, including:

Oxidation: Commonly involves reagents like sodium hypochlorite or hydrogen peroxide.

Reduction: Typically uses reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Involves nucleophilic substitution reactions, often using azide ions or other nucleophiles

The major products formed from these reactions include optically active intermediates and the final Silodosin compound .

Aplicaciones Científicas De Investigación

Silodosin S-Isomer has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying stereoselective reactions and chiral synthesis.

Biology: Investigated for its effects on alpha-1 adrenergic receptors in various biological systems.

Medicine: Primarily used in the treatment of benign prostatic hyperplasia, improving urinary symptoms and alleviating bladder outlet obstruction

Industry: Employed in the production of pharmaceuticals and as a reference standard in analytical chemistry

Mecanismo De Acción

Silodosin S-Isomer works by selectively binding to alpha-1A adrenergic receptors, which are predominantly found in the prostate gland, bladder neck, and prostatic urethra. By blocking these receptors, this compound relaxes the smooth muscles in these areas, thereby improving urinary flow and reducing symptoms of benign prostatic hyperplasia .

Comparación Con Compuestos Similares

Silodosin S-Isomer is often compared with other alpha-1 adrenergic receptor antagonists such as Tamsulosin and Alfuzosin. While all these compounds are used to treat benign prostatic hyperplasia, this compound is noted for its high selectivity for alpha-1A receptors, which results in fewer cardiovascular side effects . Other similar compounds include Doxazosin and Terazosin, which are less selective and may have a broader range of side effects .

Propiedades

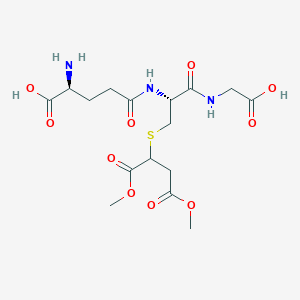

Fórmula molecular |

C25H32F3N3O4 |

|---|---|

Peso molecular |

495.5 g/mol |

Nombre IUPAC |

1-(3-hydroxypropyl)-5-[(2S)-2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydroindole-7-carboxamide |

InChI |

InChI=1S/C25H32F3N3O4/c1-17(30-8-12-34-21-5-2-3-6-22(21)35-16-25(26,27)28)13-18-14-19-7-10-31(9-4-11-32)23(19)20(15-18)24(29)33/h2-3,5-6,14-15,17,30,32H,4,7-13,16H2,1H3,(H2,29,33)/t17-/m0/s1 |

Clave InChI |

PNCPYILNMDWPEY-KRWDZBQOSA-N |

SMILES isomérico |

C[C@@H](CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCO)NCCOC3=CC=CC=C3OCC(F)(F)F |

SMILES canónico |

CC(CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCO)NCCOC3=CC=CC=C3OCC(F)(F)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(R)-Methyl 4-((3R,5R,8S,9S,10R,13R,14S,17R,Z)-3-Acetoxy-6-ethylidene-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B13429737.png)

![N'-[6-(hydroxymethyl)-4-oxo-4aH-pteridin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B13429756.png)

![Ethyl 2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13429763.png)

![5-Bromo-3-chloro-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B13429807.png)